7-chloro-4-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-fluoro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIXHDNEONVWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=NN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646724 |

Source

|

| Record name | 7-Chloro-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-70-7 |

Source

|

| Record name | 7-Chloro-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 7-chloro-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-chloro-4-fluoro-1H-indazole. As a halogenated indazole derivative, this compound holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the indazole core is anticipated to modulate its physicochemical and pharmacological properties, making it a molecule of high interest for the development of novel therapeutic agents. This document will delve into its extrapolated physicochemical characteristics, a plausible synthetic route based on established methodologies for related compounds, its expected chemical reactivity, and its potential as a key intermediate in the synthesis of biologically active molecules.

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in drug discovery, renowned for its diverse biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2][3] The introduction of halogen atoms, such as chlorine and fluorine, onto the indazole ring system profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties.[4][5] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can provide a key vector for further chemical modification.[4][5]

7-chloro-4-fluoro-1H-indazole, with its distinct substitution pattern, represents a promising yet underexplored scaffold for the synthesis of novel bioactive compounds. This guide aims to provide a detailed technical overview of its chemical properties, drawing upon data from closely related analogues to build a comprehensive profile.

Physicochemical Properties: An Extrapolated Profile

| Property | Extrapolated Value/Description | Rationale/Supporting Data |

| Molecular Formula | C7H4ClFN2 | Based on the chemical structure. |

| Molecular Weight | ~170.57 g/mol | Calculated based on the molecular formula.[6] |

| Appearance | Likely a pale yellow to light-colored solid. | Based on the appearance of similar compounds like 7-chloro-1H-indazole.[7] |

| Melting Point | Expected to be in the range of 130-150 °C. | 7-chloro-1H-indazole has a melting point of 135-137 °C.[8] The addition of a fluorine atom may slightly alter this. |

| Solubility | Sparingly soluble in water, with better solubility in organic solvents like DMSO, DMF, and methanol. | Halogenated aromatic compounds generally exhibit limited aqueous solubility.[9] |

| pKa | The N-H proton is weakly acidic, typical for indazoles. | The electron-withdrawing nature of the chloro and fluoro groups will influence the acidity. |

Synthesis of 7-chloro-4-fluoro-1H-indazole: A Proposed Route

While a specific, documented synthesis for 7-chloro-4-fluoro-1H-indazole is not found in the literature, a plausible and efficient synthetic pathway can be designed based on established methods for the synthesis of polysubstituted indazoles. A common and effective strategy involves the cyclization of appropriately substituted anilines or benzonitriles.[10][11]

A promising approach would start from a commercially available or readily synthesized di-substituted aniline, such as 3-chloro-6-fluoro-2-methylaniline. This route is analogous to the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline.[12]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 7-chloro-4-fluoro-1H-indazole.

Step-by-Step Experimental Protocol (Hypothetical)

-

Diazotization: 3-chloro-6-fluoro-2-methylaniline is dissolved in a suitable acidic medium, such as aqueous hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The formation of the diazonium salt is a critical step for the subsequent cyclization.

-

Intramolecular Cyclization: The reaction mixture containing the in-situ generated diazonium salt is then gently warmed. This promotes an intramolecular cyclization reaction, leading to the formation of the indazole ring system. The desired 7-chloro-4-fluoro-1H-indazole would then precipitate out of the solution or be extracted with an organic solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure compound.

This proposed synthesis is cost-effective and avoids the use of expensive or hazardous reagents, making it potentially suitable for large-scale production.

Chemical Reactivity and Key Reactions

The reactivity of 7-chloro-4-fluoro-1H-indazole is governed by the interplay of the electron-donating nitrogen atoms of the pyrazole ring and the electron-withdrawing effects of the chloro and fluoro substituents on the benzene ring.

Electrophilic Aromatic Substitution

The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing halogen atoms. However, the pyrazole ring can undergo electrophilic attack. The most likely positions for substitution are the nitrogen atoms (N1 and N2) and the C3 position.[13]

-

N-Alkylation and N-Acylation: The N-H proton is readily deprotonated by a base, and the resulting anion can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1- or N2-substituted derivatives. The ratio of N1 to N2 substitution can often be controlled by the choice of reaction conditions.

-

Halogenation at C3: The C3 position of the indazole ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This provides a handle for further functionalization through cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position is generally less reactive towards nucleophilic aromatic substitution compared to halogens at other positions on the indazole ring. However, under forcing conditions or with strong nucleophiles, substitution may be possible.

Cross-Coupling Reactions

The chloro group at the 7-position can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at this position.

Caption: Key reactivity pathways for 7-chloro-4-fluoro-1H-indazole.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 7-chloro-4-fluoro-1H-indazole makes it a highly attractive scaffold for the synthesis of novel drug candidates. The indazole core is a well-established pharmacophore, and the chloro and fluoro substituents can be strategically utilized to fine-tune the biological activity and pharmacokinetic profile of the resulting molecules.

For instance, the structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor.[1][14] This highlights the potential of 7-halo-4-halo-indazoles as crucial building blocks in the development of antiviral agents.

Furthermore, substituted indazoles have shown promise as inhibitors of various protein kinases, making them relevant for the development of anti-cancer therapies.[3] The 7-chloro-4-fluoro-1H-indazole scaffold could be elaborated to generate libraries of compounds for screening against a variety of biological targets.

Conclusion

While direct experimental data on 7-chloro-4-fluoro-1H-indazole is limited, a comprehensive chemical profile can be constructed through extrapolation from related compounds and the application of fundamental principles of organic chemistry. This technical guide has outlined its likely physicochemical properties, a plausible and efficient synthetic route, its expected reactivity, and its significant potential as a building block in medicinal chemistry. As the demand for novel and effective therapeutic agents continues to grow, the exploration of unique chemical scaffolds like 7-chloro-4-fluoro-1H-indazole will be crucial for driving innovation in drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 4, 2026, from [Link]

- Zhang, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4498.

- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(part i), 99-159.

-

The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 4, 2026, from [Link]

- Rana, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113643.

- Asad, N., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(11), 3593.

- Asad, N., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875.

-

PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. Retrieved January 4, 2026, from [Link]

- Penning, T. D., et al. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 53(12), 4651-4664.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2930.

-

LookChem. (n.d.). A novel synthesis of 3-substituted indazole derivatives. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Indazole Derivatives in Modern Chemistry. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Asad, N., et al. (2022).

-

PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole. Retrieved January 4, 2026, from [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]

- 9. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 13. soc.chim.it [soc.chim.it]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 7-chloro-4-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-4-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the development of various therapeutic agents.[1][2] Its unique substitution pattern influences its physicochemical properties and biological activity, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of a plausible synthetic route to 7-chloro-4-fluoro-1H-indazole, along with a detailed analysis of its structural characterization using modern spectroscopic techniques. The methodologies and insights presented herein are intended to equip researchers with the practical knowledge required for the successful synthesis and verification of this important molecule.

Introduction: The Significance of Substituted Indazoles

Indazoles are bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring.[3] This scaffold is a privileged structure in medicinal chemistry due to its ability to mimic a purine bioisostere and participate in various biological interactions.[3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Specifically, the 7-chloro-4-fluoro substitution pattern presents a unique electronic and steric profile, making this indazole derivative a sought-after intermediate in the synthesis of novel drug candidates, particularly in oncology and inflammatory diseases.[1]

Strategic Approach to the Synthesis of 7-chloro-4-fluoro-1H-indazole

A plausible and efficient synthetic route starts from 2-chloro-5-fluorotoluene. This pathway involves a three-step process:

-

Nitration: Introduction of a nitro group ortho to the methyl group.

-

Oxidation: Conversion of the methyl group to a carboxylic acid.

-

Reductive Cyclization: Reduction of the nitro group and subsequent intramolecular cyclization to form the indazole ring.

This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route for 7-chloro-4-fluoro-1H-indazole.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and have been adapted for the synthesis of 7-chloro-4-fluoro-1H-indazole.

Step 1: Synthesis of 2-chloro-5-fluoro-1-methyl-4-nitrobenzene

-

Reaction Principle: Electrophilic aromatic substitution (nitration) of 2-chloro-5-fluorotoluene. The directing effects of the chloro and fluoro groups guide the nitration to the position ortho to the methyl group.

-

Procedure:

-

To a stirred solution of 2-chloro-5-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 2-chloro-5-fluoro-4-nitrobenzoic acid

-

Reaction Principle: Oxidation of the methyl group of 2-chloro-5-fluoro-1-methyl-4-nitrobenzene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Procedure:

-

To a stirred solution of 2-chloro-5-fluoro-1-methyl-4-nitrobenzene (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise at reflux temperature.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-chloro-5-fluoro-4-nitrobenzoic acid.

-

Step 3: Synthesis of 7-chloro-4-fluoro-1H-indazole

-

Reaction Principle: This step involves a one-pot reductive cyclization. The nitro group of 2-chloro-5-fluoro-4-nitrobenzoic acid is first reduced to an amino group. The resulting amino acid is then diazotized and undergoes intramolecular cyclization to form the indazole ring.

-

Procedure:

-

Suspend 2-chloro-5-fluoro-4-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add iron powder (5.0 eq) portion-wise at a controlled temperature to reduce the nitro group.

-

After the reduction is complete (monitored by TLC), cool the reaction mixture to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Stir the mixture for 30 minutes, then add a solution of tin(II) chloride (2.0 eq) in concentrated hydrochloric acid to facilitate the cyclization.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Basify the reaction mixture with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-chloro-4-fluoro-1H-indazole.[7]

-

Comprehensive Characterization of 7-chloro-4-fluoro-1H-indazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 7-chloro-4-fluoro-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.[8][9][10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[13][14][15]

Table 1: Predicted NMR Data for 7-chloro-4-fluoro-1H-indazole

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H-3 | ~8.1 | d | J ≈ 1.0 |

| H-5 | ~7.2 | dd | J ≈ 9.0, 4.5 |

| H-6 | ~7.0 | t | J ≈ 9.0 |

| ¹³C | |||

| C-3 | ~135 | ||

| C-3a | ~120 | ||

| C-4 | ~158 (d, ¹JCF ≈ 250) | ||

| C-5 | ~115 (d, ³JCF ≈ 5) | ||

| C-6 | ~118 (d, ²JCF ≈ 20) | ||

| C-7 | ~125 | ||

| C-7a | ~140 | ||

| ¹⁹F | ~ -115 | ddd |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 7-chloro-4-fluoro-1H-indazole is expected to exhibit characteristic absorption bands.[16][17][18][19]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1580 | C=C aromatic ring stretch |

| 1500-1450 | C=N stretch |

| 1250-1150 | C-F stretch |

| 800-700 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-chloro-4-fluoro-1H-indazole, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can provide further structural information.[20][21][22][23]

-

Expected Molecular Ion Peak (M⁺): m/z corresponding to the molecular formula C₇H₄ClFN₂.

-

Key Fragmentation Pathways: Loss of small molecules such as HCN, N₂, and halogens.

Diagram of Characterization Workflow

Caption: Workflow for the comprehensive characterization of 7-chloro-4-fluoro-1H-indazole.

Conclusion

This technical guide has outlined a strategic and detailed approach to the synthesis and characterization of 7-chloro-4-fluoro-1H-indazole. By leveraging established synthetic methodologies for related halogenated indazoles, a reliable multi-step synthesis has been proposed. Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been detailed to ensure the unambiguous structural confirmation and purity assessment of the target compound. The information provided herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important molecular scaffold for further investigation and application.

References

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved from [Link]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). Journal of Organic Chemistry.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PubMed. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. (n.d.). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning - ERA - University of Alberta. (n.d.). Retrieved from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (2020). Retrieved from [Link]

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

-

19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (n.d.). Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (n.d.). Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (2024). Retrieved from [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (2024). Retrieved from [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. (2025). Retrieved from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

-

16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2020). Retrieved from [Link]

-

Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. (2012). Retrieved from [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir - ResearchGate. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

indazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. (n.d.). Retrieved from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. (2021). Retrieved from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024). Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010). Retrieved from [Link]

-

An infrared spectroscopic study of protonated and cationic indazole - Fritz Haber Institute. (n.d.). Retrieved from [Link]

-

Infrared Spectra of Some Chloro Derivatives of s-Triazine | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

-

An infrared spectroscopic study of protonated and cationic indazole - Semantic Scholar. (2006). Retrieved from [Link]

-

Interpretation of IR spectrum of compound 1N2a - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. CASPRE [caspre.ca]

- 11. PROSPRE [prospre.ca]

- 12. Visualizer loader [nmrdb.org]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. rsc.org [rsc.org]

- 17. fhi.mpg.de [fhi.mpg.de]

- 18. Infrared Spectra of Some Chloro Derivatives of s-Triazine | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. whitman.edu [whitman.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 7-chloro-4-fluoro-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-chloro-4-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. We present an in-depth exploration of the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the identification, characterization, and quality control of 7-chloro-4-fluoro-1H-indazole and related molecular scaffolds.

Introduction: The Significance of Spectroscopic Characterization

7-chloro-4-fluoro-1H-indazole is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are prominent pharmacophores in numerous therapeutic agents. The specific substitution pattern of a chloro group at the 7-position and a fluoro group at the 4-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery programs.

Accurate structural elucidation and purity assessment are paramount in the development of pharmaceutical compounds. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity. This guide explains the causal relationships between the molecular structure of 7-chloro-4-fluoro-1H-indazole and its spectroscopic output, providing a reliable reference for its characterization.

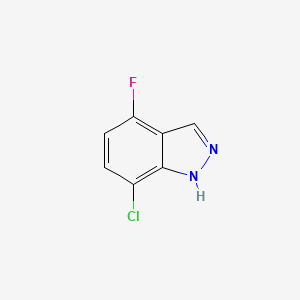

Molecular Structure of 7-chloro-4-fluoro-1H-indazole

Caption: Molecular structure of 7-chloro-4-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-chloro-4-fluoro-1H-indazole, ¹H, ¹³C, and ¹⁹F NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for 7-chloro-4-fluoro-1H-indazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | s | - |

| H-5 | 7.2 - 7.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-9 |

| H-6 | 7.0 - 7.2 | t | J(H-H) ≈ 7-9 |

| N1-H | 12.5 - 13.5 | br s | - |

Causality behind Predictions:

-

H-3: This proton is adjacent to a nitrogen atom in the pyrazole ring and is typically the most deshielded proton in the indazole system.

-

H-5 and H-6: The fluorine at C-4 will cause a doublet of doublets splitting for H-5 due to coupling with both H-6 and the fluorine atom. H-6 will appear as a triplet due to coupling with H-5 and H-7 (which is substituted with Cl). The electron-withdrawing nature of the fluorine will shift H-5 downfield relative to H-6.

-

N1-H: The proton on the nitrogen is acidic and often appears as a broad singlet at a high chemical shift, the exact position of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts are significantly affected by the electronegativity of the attached halogens.

Table 2: Predicted ¹³C NMR Data for 7-chloro-4-fluoro-1H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-3 | 135 - 140 | s |

| C-3a | 120 - 125 | d |

| C-4 | 155 - 160 | d (¹JCF) |

| C-5 | 110 - 115 | d (²JCF) |

| C-6 | 120 - 125 | d (³JCF) |

| C-7 | 125 - 130 | s |

| C-7a | 140 - 145 | s |

Causality behind Predictions:

-

C-4: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear at a very low field. It will also exhibit a large one-bond coupling constant (¹JCF).

-

C-3a, C-5, C-6: These carbons will show smaller two- and three-bond couplings to the fluorine atom.

-

C-7: The carbon bearing the chlorine atom will be deshielded, though to a lesser extent than C-4.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[1] A single signal is expected for the fluorine atom at the C-4 position.

Table 3: Predicted ¹⁹F NMR Data for 7-chloro-4-fluoro-1H-indazole

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-F | -110 to -130 | d |

Causality behind Predictions:

-

The chemical shift of fluorine in aromatic systems is highly dependent on the electronic environment.[2][3] For a fluorine atom on a benzene ring, the typical chemical shift range is between -100 and -140 ppm relative to CFCl₃. The specific value for 7-chloro-4-fluoro-1H-indazole will be influenced by the fused pyrazole ring and the chlorine substituent. The signal will be split into a doublet due to coupling with the adjacent H-5 proton.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-chloro-4-fluoro-1H-indazole in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in the assignment of carbon multiplicities.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: To confirm assignments, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for 7-chloro-4-fluoro-1H-indazole

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~3150 | N-H stretch | Medium, Broad |

| 1620 - 1450 | C=C and C=N ring stretching | Medium to Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 800 - 700 | C-Cl stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |

Causality behind Predictions:

-

N-H Stretch: The N-H bond in the indazole ring will give a characteristic broad absorption band.[4]

-

Aromatic C-H Stretch: These absorptions are typical for aromatic compounds.

-

Ring Stretching: The conjugated system of the indazole ring will result in a series of absorptions in the 1620-1450 cm⁻¹ region.

-

C-F and C-Cl Stretches: The carbon-halogen bonds will produce strong absorption bands in the fingerprint region of the spectrum. The C-F stretch is typically found at a higher wavenumber than the C-Cl stretch.[5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum of 7-chloro-4-fluoro-1H-indazole

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄ClFN₂). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of compounds containing one chlorine atom.[6]

-

Fragmentation Pattern: The fragmentation of indazoles often involves the loss of small molecules like HCN or N₂.[7] For 7-chloro-4-fluoro-1H-indazole, key fragmentation pathways are expected to involve the loss of HCN, N₂, Cl, and F radicals or atoms.

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 7-chloro-4-fluoro-1H-indazole in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) can be used for less volatile samples, typically showing a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 7-chloro-4-fluoro-1H-indazole. By understanding the expected spectroscopic features and the underlying principles, researchers can confidently identify and characterize this important heterocyclic compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. This synthesized guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of novel indazole derivatives in drug discovery and development.

References

- Morgan, K. J. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society1961, 2343-2347.

- Bell, N. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science2021, 12, 1235-1244.

- Elguero, J. et al. 13C NMR of indazoles. Magnetic Resonance in Chemistry1986, 24, 667-674.

- Asad, N. et al.

- Elguero, J. et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry2022, 87, 6331-6344.

- Sajed, T. et al. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites2024, 14, 290.

- McLafferty, F. W. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry1962, 34, 2-15.

- Lopez, C. et al. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry2009, 46, 1408-1415.

- Claramunt, R. M. et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry1993, 31, 791-797.

- The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic1967, 79-83.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Sajed, T. et al. PROSPRE - 1H & 13C NMR Predictor.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports2022, 12, 20295.

- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry2014, 12, 8512-8516.

- Organic Compounds Containing Halogen

- CASPRE - 13C NMR Predictor.

- Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews1971, 40, 34-50.

- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic1967, 79-83.

- The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed)1961, 2343.

- Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry1962, 34, 2-15.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules2024, 29, 2705.

- Mass Spectrometry of Heterocyclic Compounds. DTIC.

- The infrared spectra of some simple benzimidazoles (1960). Journal of The Chemical Society (resumed).

- The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+.

- IR spectra of benzimidazole and the complexes.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila.

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apps.dtic.mil [apps.dtic.mil]

Crystal structure of 7-chloro-4-fluoro-1H-indazole

An In-depth Technical Guide to the Anticipated Crystal Structure of 7-chloro-4-fluoro-1H-indazole

Abstract

Indazole derivatives are cornerstones of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and intermolecular interactions within their solid-state forms dictates critical physicochemical properties, including solubility, stability, and bioavailability. While the crystal structure for the specific title compound, 7-chloro-4-fluoro-1H-indazole, is not yet publicly available, this guide provides a comprehensive, predictive analysis based on established principles of physical organic chemistry and extensive data from closely related analogues. We project the synthesis, propose a crystallization strategy, and detail the anticipated molecular geometry and supramolecular architecture. This document serves as a robust theoretical framework and a practical guide for researchers aiming to synthesize and characterize this novel compound.

Introduction: The Significance of Halogenated Indazoles

The indazole scaffold is a privileged structure in drug discovery, prized for its ability to form key hydrogen bonds and engage in various receptor-ligand interactions. The strategic placement of halogen atoms, such as chlorine and fluorine, provides a powerful tool for modulating a molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 7-chloro substitution can enhance binding affinity through halogen bonding, while the 4-fluoro group can alter pKa and improve metabolic resistance. Understanding the interplay of these substituents on the crystal packing is paramount for rational drug design and formulation development. This guide addresses the likely solid-state structure of 7-chloro-4-fluoro-1H-indazole, a compound of significant interest.

Proposed Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction, a high-purity sample must first be synthesized. The proposed synthetic route and subsequent crystallization methodology are outlined below, designed to yield high-quality crystalline material.

2.1. Synthesis Methodology

Drawing from established syntheses of related halo-indazoles, a practical route involves the cyclization of a substituted 2-methylaniline derivative.

-

Step 1: Diazotization: Start with a commercially available precursor, such as 3-chloro-6-fluoro-2-methylaniline. The aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form an in-situ diazonium salt.

-

Step 2: Intramolecular Cyclization: The diazonium intermediate is then gently warmed, promoting intramolecular cyclization to form the indazole ring system. This reaction is often facilitated by a suitable solvent system that can stabilize the intermediates.

-

Step 3: Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure 7-chloro-4-fluoro-1H-indazole. Purity would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2. Single Crystal Growth: The Rationale for Slow Evaporation

The goal of crystallization is to allow molecules to arrange themselves slowly into a highly ordered, single-crystal lattice. Rapid precipitation traps solvent and defects, rendering the crystals unsuitable for diffraction.

-

Protocol:

-

Dissolve ~10-20 mg of the purified 7-chloro-4-fluoro-1H-indazole in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.

-

The key is selecting a solvent system where the compound is soluble but also has a volatile co-solvent. Dichloromethane is a good solvent, while hexane acts as an anti-solvent.

-

Cover the vial with a cap, pierced with a needle. This ensures very slow evaporation of the more volatile solvent (hexane) over several days at room temperature.

-

As the solvent volume slowly decreases, the solution becomes supersaturated, promoting the nucleation and slow growth of single crystals.

-

Monitor the vial for the formation of well-defined, transparent crystals.

-

Predicted Crystallographic and Structural Analysis

Based on the crystal structures of numerous substituted indazoles, we can predict the key structural features of 7-chloro-4-fluoro-1H-indazole with high confidence.[1][2][3]

3.1. Predicted Crystal Data and Structure Refinement

The following table summarizes the anticipated crystallographic parameters. These values are extrapolated from known structures of simple, single-ring halogenated indazoles and pyrazoles.[4]

| Parameter | Predicted Value | Rationale |

| Chemical Formula | C₇H₄ClFN₂ | Based on molecular structure. |

| Formula Weight | 170.58 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small, planar heterocyclic molecules. |

| Space Group | P2₁/c or P-1 | These centrosymmetric space groups are highly common for molecules that can form hydrogen-bonded dimers. |

| a, b, c (Å) | a≈8-12, b≈5-9, c≈10-15 | Typical unit cell dimensions for a molecule of this size. |

| α, γ (°) | 90° | For a monoclinic system. |

| β (°) | 95-110° | Typical angle for a monoclinic system. |

| Volume (ų) | 700-900 | Estimated based on molecular size and Z value. |

| Z | 4 | Represents the number of molecules in the unit cell; 4 is very common for these space groups. |

| Calculated Density (g/cm³) | ~1.6 - 1.8 | Calculated from formula weight, volume, and Z. |

| Hydrogen Bonding Motif | N-H···N intermolecular bonds | The most dominant and structure-directing interaction for 1H-indazoles.[1][2][5] |

3.2. Molecular and Supramolecular Structure

-

Intramolecular Geometry: The fused indazole ring system is expected to be nearly perfectly planar. The C-Cl, C-F, C-N, and C-C bond lengths and angles should fall within standard ranges for aromatic heterocyclic compounds.

-

Supramolecular Architecture: The N-H···N Dimer: The defining feature of the 1H-indazole crystal structure is its propensity to form robust intermolecular hydrogen bonds between the proton on N1 and the lone pair on N2 of an adjacent molecule.[2] This typically results in the formation of a centrosymmetric dimer, as illustrated below. This head-to-tail arrangement is energetically favorable and is the most probable primary synthon in the crystal lattice of 7-chloro-4-fluoro-1H-indazole.

-

Secondary Interactions (Halogen Bonding): The chlorine atom at the 7-position is a potential halogen bond donor. It may engage in weaker, secondary interactions with the electron-rich nitrogen atom or the π-system of a neighboring indazole ring. Similarly, the fluorine atom, while a weaker halogen bond donor, can influence packing through dipole-dipole interactions and potential C-H···F contacts.[6] These secondary forces will dictate how the primary N-H···N dimers pack into the final three-dimensional lattice.

Visualization of Predicted Structures and Workflows

4.1. Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow from synthesis to final structural validation.

Caption: Experimental workflow for the synthesis and crystallographic analysis of 7-chloro-4-fluoro-1H-indazole.

4.2. Predicted Supramolecular Dimer

This diagram illustrates the primary hydrogen-bonding interaction anticipated to be the core building block of the crystal lattice.

Caption: Predicted centrosymmetric dimer of 7-chloro-4-fluoro-1H-indazole linked by N-H···N hydrogen bonds.

Conclusion and Future Directions

While direct experimental data remains to be reported, a robust, data-driven prediction for the crystal structure of 7-chloro-4-fluoro-1H-indazole is presented. The molecule is expected to crystallize in a common monoclinic or orthorhombic space group, with the primary supramolecular motif being a planar, centrosymmetric dimer formed by strong N-H···N hydrogen bonds. The chloro and fluoro substituents are anticipated to play a secondary but important role in dictating the final three-dimensional packing through weaker halogen-based interactions. This predictive guide provides a critical starting point for any research group aiming to synthesize, crystallize, and ultimately characterize this compound, accelerating its potential application in drug development programs. The logical next step is the execution of the proposed experimental workflow to validate this theoretical model.

References

-

Sigalov, M. V., Afonin, A. V., & Sterkhova, I. V. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry, 84(14), 9075-9086. [Link]

-

Gama, A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(7), 5572-5595. [Link]

-

Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed. [Link]

-

Claramunt, R. M., et al. (2001). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 25, 1269-1275. [Link]

-

Rue, N. R., & Raptis, R. G. (2021). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1144-1148. [Link]

Sources

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

A Technical Guide to the Physicochemical Properties of 7-Chloro-4-Fluoro-1H-Indazole: Solubility and Stability Profile

An In-depth Technical Guide Topic: Solubility and Stability of 7-chloro-4-fluoro-1H-indazole Audience: Researchers, scientists, and drug development professionals.

Abstract

7-chloro-4-fluoro-1H-indazole is a halogenated heterocyclic compound with potential applications as a key intermediate in the synthesis of complex bioactive molecules. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive analysis of the predicted solubility and stability characteristics of 7-chloro-4-fluoro-1H-indazole. Drawing upon data from structurally similar analogs and fundamental chemical principles, we offer insights into its behavior in various solvent systems and under common stress conditions. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to empirically determine these properties, ensuring a robust and validated understanding of this compound for its effective application in research and development.

Introduction to 7-Chloro-4-Fluoro-1H-Indazole

Chemical Structure and Nomenclature

7-chloro-4-fluoro-1H-indazole is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, which forms the indazole core. The structure is substituted with a chlorine atom at position 7 and a fluorine atom at position 4.

-

IUPAC Name: 7-chloro-4-fluoro-1H-indazole

-

Molecular Formula: C₇H₄ClFN₂

-

Molecular Weight: 170.57 g/mol

The indazole scaffold can exist in two principal tautomeric forms, 1H- and 2H-indazole. For the parent indazole, thermodynamic calculations and experimental data confirm that the 1H-indazole tautomer is the more stable and predominant form[1]. This characteristic is expected to hold for its substituted derivatives, including the title compound.

The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized for their wide spectrum of biological activities[2]. Several FDA-approved drugs, such as Axitinib and Niraparib, feature the indazole core, highlighting its importance in targeting various disease pathways, particularly in oncology[1]. The stability and specific geometry of the indazole ring system make it an excellent scaffold for designing molecules that can effectively interact with biological targets[2][3].

Influence of Halogen Substituents on Physicochemical Properties

The presence of both chlorine and fluorine atoms on the indazole ring profoundly influences the molecule's electronic and physical properties.

-

Fluorine (C4-position): The high electronegativity of fluorine can significantly alter the electron distribution within the aromatic system, affecting the molecule's pKa, dipole moment, and potential for hydrogen bonding[4]. This can impact receptor binding interactions and membrane permeability.

-

Chlorine (C7-position): The chloro group further withdraws electron density and, more significantly, increases the molecule's lipophilicity (hydrophobicity). This dual substitution pattern is anticipated to result in a compound with low aqueous solubility, a common characteristic of halogenated aromatic compounds[5].

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 7-chloro-4-fluoro-1H-indazole, predicted from its structure and data on related analogs.

| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |

| Molecular Weight | 170.57 g/mol | Calculated from the molecular formula C₇H₄ClFN₂. |

| Appearance | White to pale yellow/red solid | Based on analogs like 7-Chloro-1H-indazole ("Pale yellow to light red solid")[3]. |

| LogP | ~2.5 - 3.5 | Estimated based on the hydrophobic contributions of the indazole core and two halogen substituents. For comparison, 4-Fluoro-1H-indazole has a LogP of 1.702[6]. The addition of a chlorine atom will substantially increase this value. |

| pKa | ~12.5 - 13.5 (N-H acidity) | The electron-withdrawing effects of both halogens are expected to make the N-H proton more acidic than that of unsubstituted indazole. The predicted pKa for 4-Fluoro-1H-indazole is 13.21[6]. |

| Aqueous Solubility | Poor (<1 mg/mL) | Highly likely due to the hydrophobic, rigid aromatic core and two halogen substituents. A structurally related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, exhibits water solubility of <1 mg/mL[5]. |

| Melting Point | >130 °C | Based on the melting point of 4-Fluoro-1H-indazole (130.0 to 134.0 °C)[6]. The addition of a heavier chlorine atom and potential for different crystal packing could increase this value. |

Solubility Profile

Theoretical Assessment

The molecular architecture of 7-chloro-4-fluoro-1H-indazole suggests a classic "brick dust" profile: a planar, rigid structure with a relatively high melting point and low aqueous solubility. The molecule's ability to act as a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) is counteracted by the significant hydrophobic surface area of the fused rings and halogen atoms. Therefore, overcoming the crystal lattice energy and solvating the molecule in aqueous media is expected to be thermodynamically unfavorable.

Predicted Solubility in Common Laboratory Solvents

Based on its predicted lipophilicity and data from analogs, the solubility in common organic solvents is estimated as follows. This table serves as a practical starting point for experimental work.

| Solvent | Predicted Solubility | Rationale / Causality |

| Water / Buffers (pH 2-8) | Insoluble / Very Poorly Soluble | High lipophilicity and strong crystal lattice energy. |

| Methanol (MeOH) | Slightly Soluble | Can act as both H-bond donor and acceptor, but polarity mismatch may limit high solubility. 4-Fluoro-1H-indazole is slightly soluble in methanol[6]. |

| Ethanol (EtOH) | Slightly to Moderately Soluble | Similar to methanol but slightly less polar, which may improve solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting crystal packing and solvating the molecule effectively. 4-Fluoro-1H-indazole is slightly soluble in DMSO[6], though the title compound may be more so. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, an excellent solvent for many heterocyclic compounds. |

| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether solvent, good for compounds of intermediate polarity. |

| Acetonitrile (ACN) | Slightly Soluble | Polar aprotic solvent, but generally less effective for dissolving complex heterocycles than DMSO or DMF. |

| Dichloromethane (DCM) | Moderately to Sparingly Soluble | Non-polar solvent; solubility will depend on the balance between polarity and lipophilicity. |

Experimental Protocol: Solubility Determination

To provide actionable data, a self-validating and robust protocol for determining equilibrium solubility via the shake-flask method is described.

Objective: To determine the equilibrium solubility of 7-chloro-4-fluoro-1H-indazole in a selected solvent system at a controlled temperature.

Materials:

-

7-chloro-4-fluoro-1H-indazole (solid)

-

Selected solvents (e.g., pH 7.4 phosphate buffer, Methanol)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (UV)

-

Volumetric flasks

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 7-chloro-4-fluoro-1H-indazole to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium.

-

Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm stability.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully pipette a known volume of the clear supernatant. Causality Check: This step is critical to avoid transferring any solid particles, which would artificially inflate the solubility measurement.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the analyte by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility. Report in units of mg/mL or µM.

-

Mandatory Visualization: Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile and Degradation Pathways

General Stability Considerations

The indazole ring is generally considered a stable aromatic system. However, like many nitrogen-containing heterocycles, it can be susceptible to degradation under specific stress conditions. The primary areas of concern for 7-chloro-4-fluoro-1H-indazole are oxidative, photolytic, and pH-driven degradation.

Predicted Degradation Pathways

-

Oxidative Degradation: The indazole ring, particularly at positions with available electron density, can be susceptible to oxidation. Drawing parallels from studies on related heterocycles like indoles and imidazoles, reaction with oxidative agents (e.g., H₂O₂, AIBN, or atmospheric oxygen via autoxidation) could lead to hydroxylation of the ring system or formation of N-oxides[7][8]. Base-mediated autoxidation has been observed for imidazole moieties and could be a relevant pathway here[8].

-

Photodegradation: Aromatic systems, especially those containing heteroatoms, are often sensitive to UV or high-intensity light. Photodegradation can proceed through complex radical mechanisms, leading to dimerization, ring opening, or other structural modifications[8].

-

pH-Dependent Stability: While generally stable at neutral pH, extreme acidic or basic conditions could promote degradation. Strong base could deprotonate the N-H group, potentially making the molecule more susceptible to oxidation. Strong acid could protonate the pyrazole nitrogens, which might facilitate hydrolytic cleavage under harsh conditions, although this is generally less common for the stable indazole core.

Recommended Storage and Handling

Based on the predicted stability profile and supplier data for analogs, the following storage conditions are recommended to ensure the long-term integrity of the compound:

-

Temperature: Store at refrigerated temperatures (0-8 °C)[3].

-

Light: Protect from light by storing in an amber vial or in a dark location.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the risk of oxidative degradation.

-

Moisture: Keep in a tightly sealed container in a dry environment.

Mandatory Visualization: Predicted Degradation Pathways

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 6. lookchem.com [lookchem.com]

- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Strategic Importance of Halogenated 1H-Indazoles: A Case Study on 7-chloro-4-fluoro-1H-indazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] This guide addresses the specific molecule, 7-chloro-4-fluoro-1H-indazole. An extensive review of current scientific literature and patent databases indicates that this specific substitution pattern is not widely documented, suggesting its status as a novel or specialized chemical entity.

Therefore, this document adopts an applied research perspective. Rather than detailing a non-existent history, we will provide a comprehensive, expert-driven framework for the de novo synthesis of 7-chloro-4-fluoro-1H-indazole. This is achieved by dissecting established, field-proven synthetic strategies for structurally analogous compounds, particularly those with significant pharmaceutical relevance. We will explain the causality behind proposed experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative references. This guide is designed for researchers, chemists, and drug development professionals, offering both a practical synthetic roadmap and a deeper understanding of the strategic considerations involved in creating novel halogenated indazoles.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] The indazole core is considered a bioisostere of indole and is a key pharmacophore in a wide array of biologically active molecules. Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing ligands that target various enzymes and receptors.

Commercially successful drugs containing the indazole moiety include:

-

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[2]

-

Niraparib: A PARP inhibitor for treating ovarian and breast cancer.[2]

-

Benzydamine: A non-steroidal anti-inflammatory drug used for pain and inflammation relief.[3]

The strategic placement of halogen atoms, such as chlorine and fluorine, on the indazole ring is a common medicinal chemistry tactic to modulate a compound's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability.[4]

A Proposed Synthesis for 7-chloro-4-fluoro-1H-indazole: Retrosynthetic Analysis

In the absence of a documented synthesis, a logical retrosynthetic analysis is the first step in designing a viable pathway. The most robust and common strategies for constructing the indazole ring involve the cyclization of a suitably substituted aniline or benzonitrile derivative.

Our proposed disconnection for 7-chloro-4-fluoro-1H-indazole is based on the well-established reaction of a substituted 2-halobenzonitrile with hydrazine. This approach offers excellent control over regioselectivity, which is critical when dealing with multiple halogen substituents.

Caption: Retrosynthetic analysis of 7-chloro-4-fluoro-1H-indazole.

This analysis identifies 2,5-difluoroaniline as a plausible and commercially available starting material. The strategy involves converting the aniline to a nitrile and introducing the requisite halogen atoms in a controlled manner before the final ring-closing cyclization.

Recommended Synthetic Pathway and Experimental Protocols

The proposed forward synthesis leverages established chemical transformations, drawing heavily on methodologies developed for pharmaceutically important intermediates, such as the precursor to the HIV capsid inhibitor Lenacapavir.[5][6] This ensures that each step is based on a reliable and scalable precedent.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Methodologies

Step 1: Synthesis of 2-chloro-3,6-difluorobenzonitrile from 2,5-Difluoroaniline

-

Causality: This multi-stage, one-pot transformation begins with a Sandmeyer reaction, a classic and reliable method for converting anilines to other functional groups via a diazonium salt intermediate. Subsequent chlorination is necessary to install the C7-chloro substituent of the final product. Using N-chlorosuccinimide (NCS) provides a milder and more selective chlorination compared to using chlorine gas.

-

Protocol:

-

To a stirred solution of 2,5-difluoroaniline (1.0 eq) in acetonitrile (10 V) at 0°C, add concentrated HCl (3.0 eq).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water (2 V) while maintaining the temperature below 5°C. Stir for 30 minutes.

-

In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water (5 V).

-

Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Concentrate the solution and redissolve the crude 2,5-difluorobenzonitrile in sulfuric acid (5 V) at 0°C.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto ice and extract with dichloromethane.

-

Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2-chloro-3,6-difluorobenzonitrile.

-

Step 2: Synthesis of 7-chloro-4-fluoro-1H-indazol-3-amine

-

Causality: This is the key ring-forming step. Hydrazine acts as a dinucleophile. It first displaces the fluorine atom at the 2-position via nucleophilic aromatic substitution (SNAr), which is activated by the electron-withdrawing nitrile group. The resulting intermediate then undergoes an intramolecular cyclization onto the nitrile carbon to form the 3-aminoindazole ring system.[6] This regioselective reaction is highly reliable for producing the desired isomer.[5]

-

Protocol:

-

In a sealed pressure vessel, dissolve 2-chloro-3,6-difluorobenzonitrile (1.0 eq) in 2-methyltetrahydrofuran (5 V).

-

Add sodium acetate (1.2 eq) followed by hydrazine hydrate (4.0 eq).

-

Seal the vessel and heat the mixture to 95°C for 18 hours.

-

Cool the reaction to room temperature and dilute with water (10 V).

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-chloro-4-fluoro-1H-indazol-3-amine.

-

Step 3 & 4: Conversion to 7-chloro-4-fluoro-1H-indazole

-

Causality: The final steps involve removing the 3-amino group. This is best accomplished via a Sandmeyer-type deamination followed by reduction. The amine is first converted to a diazonium salt, which is then substituted with bromine. The resulting 3-bromoindazole is a stable intermediate that can be readily dehalogenated using a mild reducing agent like hypophosphorous acid to yield the final target compound.

-

Protocol:

-

Suspend 7-chloro-4-fluoro-1H-indazol-3-amine (1.0 eq) in 48% hydrobromic acid (10 V) at -5°C.

-

Add a solution of sodium nitrite (1.2 eq) in water (2 V) dropwise, keeping the temperature below 0°C. Stir for 1 hour.

-

Slowly add this diazonium salt solution to a stirred solution of copper(I) bromide (1.2 eq) in 48% HBr (3 V) at 60°C.

-

Stir for 2 hours, then cool and extract with ethyl acetate. Purify via chromatography to obtain 3-bromo-7-chloro-4-fluoro-1H-indazole.

-

Dissolve the bromo-indazole (1.0 eq) in ethanol (10 V) and add 50% aqueous hypophosphorous acid (5.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.

-

Wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield 7-chloro-4-fluoro-1H-indazole.

-

Physicochemical and Spectroscopic Data (Predicted)

Quantitative data for novel compounds are predictive until confirmed by empirical analysis. The following table summarizes the expected data for the target molecule based on its structure and data from close analogs.[7]

| Property | Predicted Value |

| Molecular Formula | C₇H₄ClFN₂ |

| Molecular Weight | 170.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (br s, 1H, NH), 8.0-8.2 (m, 1H), 7.2-7.4 (m, 2H) |

| ¹⁹F NMR (DMSO-d₆) | δ -120 to -130 ppm |